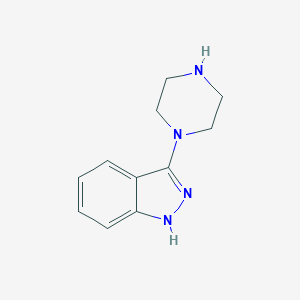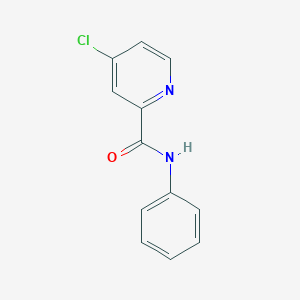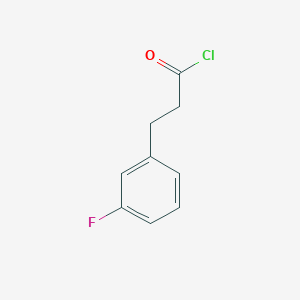
3-(3-Fluorophenyl)propanoyl chloride
Vue d'ensemble
Description
3-(3-Fluorophenyl)propanoyl chloride, also known as 3-(3-FPPC), is a chemical compound that has gained significant attention in the field of scientific research. It is a key intermediate for the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) is not well understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain, and fever. By inhibiting COX enzymes, 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) reduces the production of prostaglandins, which results in the reduction of inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have a low toxicity profile. However, more research is needed to fully understand the biochemical and physiological effects of 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) in lab experiments include its high purity, low toxicity profile, and ease of synthesis. However, one limitation is that it may not be suitable for all experiments due to its specific mechanism of action.
Orientations Futures
There are several future directions for the research and development of 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC). Firstly, more research is needed to fully understand its mechanism of action and biochemical and physiological effects. Secondly, there is a need to explore its potential use in the treatment of various inflammatory disorders, such as arthritis and inflammatory bowel disease. Finally, there is a need to develop more efficient and sustainable synthesis methods for 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC).
Conclusion:
In conclusion, 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) is a key intermediate for the synthesis of various pharmaceuticals and agrochemicals. Its anti-inflammatory, analgesic, and antipyretic effects have been demonstrated in animal models. Despite its potential, more research is needed to fully understand its mechanism of action and explore its potential use in the treatment of inflammatory disorders.
Applications De Recherche Scientifique
3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) has been widely used as an intermediate for the synthesis of various pharmaceuticals and agrochemicals. It is a key building block for the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. Furthermore, 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) has been used in the synthesis of insecticides, herbicides, and fungicides.
Propriétés
Numéro CAS |
148960-31-0 |
|---|---|
Nom du produit |
3-(3-Fluorophenyl)propanoyl chloride |
Formule moléculaire |
C9H8ClFO |
Poids moléculaire |
186.61 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)propanoyl chloride |
InChI |
InChI=1S/C9H8ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-3,6H,4-5H2 |
Clé InChI |
DEGMFYNULJKSFA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)CCC(=O)Cl |
SMILES canonique |
C1=CC(=CC(=C1)F)CCC(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

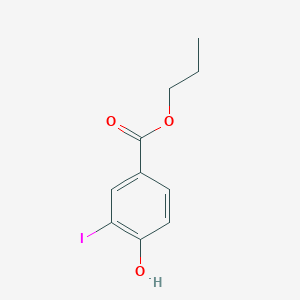
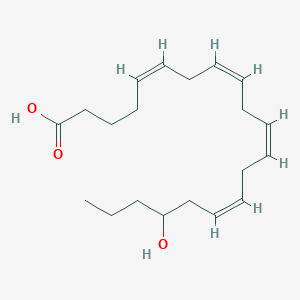
![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)
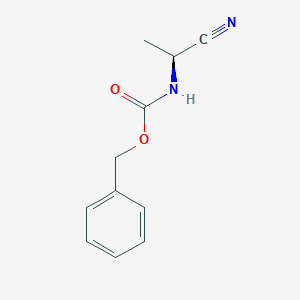
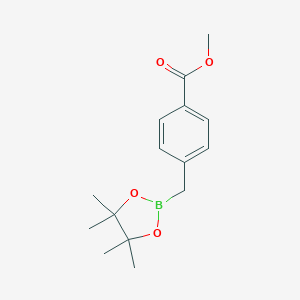
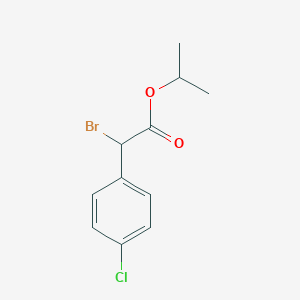
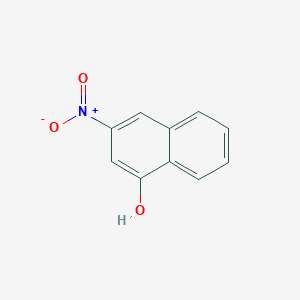
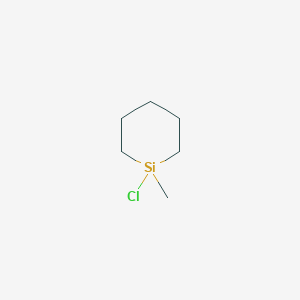
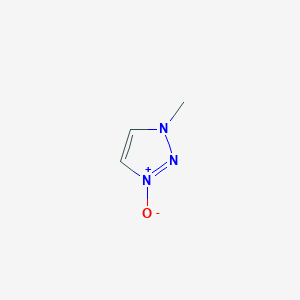
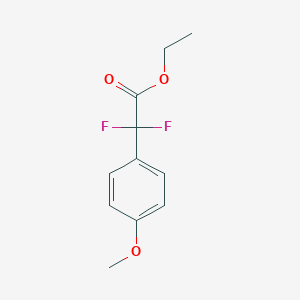
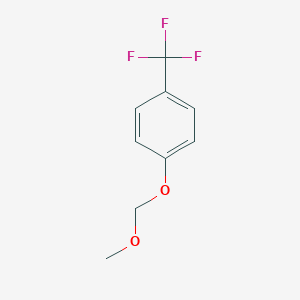
![6-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175314.png)
